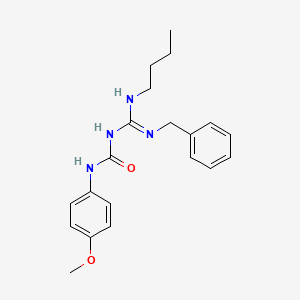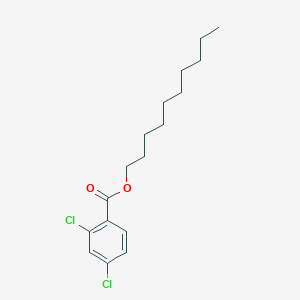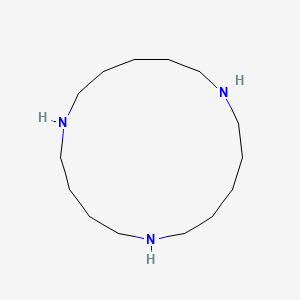
1,6,12-Triazacycloheptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,12-Triazacycloheptadecane is a macrocyclic compound that belongs to the class of triazacycloalkanes. These compounds are characterized by the presence of nitrogen atoms within a cyclic structure. The unique arrangement of nitrogen atoms in this compound makes it an interesting subject for research in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,12-Triazacycloheptadecane typically involves the cyclization of linear precursors containing nitrogen atoms. One common method is the reaction of diamines with dihalides under basic conditions to form the macrocyclic ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the availability of high-purity starting materials and advanced purification techniques, such as chromatography, play a crucial role in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1,6,12-Triazacycloheptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nitrogen-containing compounds, while substitution reactions can produce a variety of substituted triazacycloheptadecane derivatives .
Scientific Research Applications
1,6,12-Triazacycloheptadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound can be used to study the interactions between nitrogen-containing macrocycles and biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents, particularly in the field of antimicrobial and anticancer drugs.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1,6,12-Triazacycloheptadecane involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The nitrogen atoms in the ring play a crucial role in coordinating with metal ions and facilitating these interactions. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in diverse biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2,5,6,9,12-Hexaazacyclotetradecatetraene
- 1,2,5,6,9,14-Hexaazacyclohexadecahexaene
Uniqueness
1,6,12-Triazacycloheptadecane is unique due to its specific arrangement of nitrogen atoms within a 17-membered ring. This structure imparts distinct chemical and physical properties, making it different from other similar compounds. For example, while 1,2,5,6,9,12-Hexaazacyclotetradecatetraene and 1,2,5,6,9,14-Hexaazacyclohexadecahexaene also contain multiple nitrogen atoms, their ring sizes and nitrogen arrangements differ, leading to variations in their reactivity and applications .
Properties
CAS No. |
652130-89-7 |
|---|---|
Molecular Formula |
C14H31N3 |
Molecular Weight |
241.42 g/mol |
IUPAC Name |
1,6,12-triazacycloheptadecane |
InChI |
InChI=1S/C14H31N3/c1-3-9-15-10-4-2-6-12-17-14-8-7-13-16-11-5-1/h15-17H,1-14H2 |
InChI Key |
XDMPSEKXLPGTNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCCCCCNCCCCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-](/img/structure/B12530726.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
![4-[6-(Furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenol](/img/structure/B12530741.png)
![Pyrimido[6,1-C][1,2,4]triazepine](/img/structure/B12530749.png)
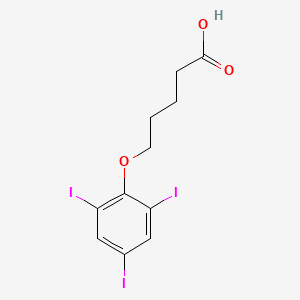

![[3,5-Bis(2-aminoethyl)phenyl]methanol](/img/structure/B12530775.png)
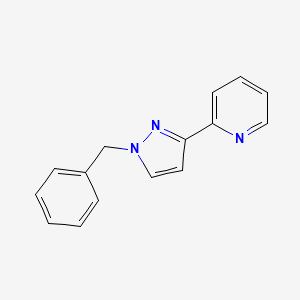
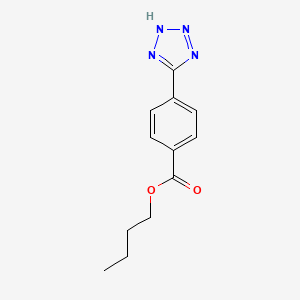
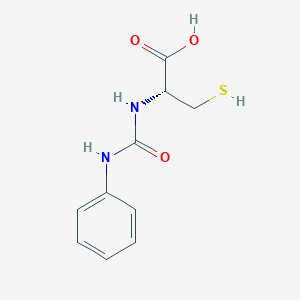

![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
